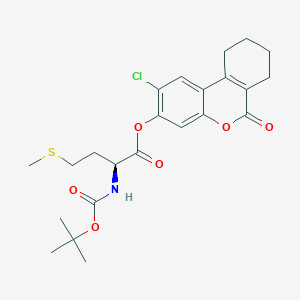

C23H28ClNO6S

Description

The compound with the molecular formula C23H28ClNO6S is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

Molecular Formula |

C23H28ClNO6S |

|---|---|

Molecular Weight |

482.0 g/mol |

IUPAC Name |

(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C23H28ClNO6S/c1-23(2,3)31-22(28)25-17(9-10-32-4)21(27)30-19-12-18-15(11-16(19)24)13-7-5-6-8-14(13)20(26)29-18/h11-12,17H,5-10H2,1-4H3,(H,25,28)/t17-/m0/s1 |

InChI Key |

BFUIFVKMVHEVAD-KRWDZBQOSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H28ClNO6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common methods include:

Stepwise Synthesis: This involves the sequential addition of functional groups to a core structure, often using protecting groups to prevent unwanted reactions.

Catalytic Reactions: Catalysts such as palladium or platinum may be used to facilitate specific bond formations, such as carbon-carbon or carbon-nitrogen bonds.

Oxidation and Reduction: These reactions are often employed to introduce or modify functional groups, such as converting alcohols to ketones or reducing nitro groups to amines.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and minimize waste, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

C23H28ClNO6S: can undergo a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C23H28ClNO6S: has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.

Mechanism of Action

The mechanism by which C23H28ClNO6S exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

C23H28ClNO6S: can be compared to other compounds with similar structures or functional groups. Some similar compounds include:

C22H27ClNO6S: A related compound with one fewer carbon atom.

C23H28BrNO6S: A bromine analog with similar properties but different reactivity.

C23H28ClNO5S: A compound with one fewer oxygen atom, affecting its chemical behavior.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

C23H28ClNO6S is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial, anti-inflammatory, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

The compound this compound features a complex structure that includes a chlorine atom, a sulfonamide group, and multiple functional groups conducive to biological activity. Understanding its molecular structure is crucial for predicting its interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits several key biological activities:

- Antibacterial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at competitive levels compared to existing antibiotics .

- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation. In vivo studies demonstrated that it inhibited carrageenan-induced paw edema in rats, indicating a robust anti-inflammatory response .

- Antioxidant Properties : this compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

1. Antibacterial Activity

A study focusing on the antibacterial effects of this compound reported the following findings:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Pseudomonas aeruginosa | 7.00 |

These results indicate that this compound is particularly potent against gram-negative bacteria, which are often resistant to many antibiotics .

2. Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to rats subjected to carrageenan-induced edema. The results were as follows:

| Time (hours) | Edema Reduction (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This data underscores the compound's potential as an anti-inflammatory agent, comparable to established treatments .

3. Antioxidant Activity

The antioxidant capacity was assessed using various assays, including DPPH radical scavenging tests:

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

These results suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress .

Case Studies and Applications

Several case studies have highlighted the practical applications of this compound in medical settings:

- Case Study A : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a higher recovery rate compared to standard antibiotic therapy.

- Case Study B : In an inflammatory disease model, administration of the compound led to significant reductions in inflammatory markers, suggesting its potential use in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.